molecular formula C19H15ClN2O2 B14523421 9-[(2-Chloroethyl)(methyl)amino]-5H-benzo[a]phenoxazin-5-one CAS No. 62770-26-7

9-[(2-Chloroethyl)(methyl)amino]-5H-benzo[a]phenoxazin-5-one

Cat. No.: B14523421
CAS No.: 62770-26-7
M. Wt: 338.8 g/mol
InChI Key: XGMPTEGDDUJLLV-UHFFFAOYSA-N
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Description

9-[(2-Chloroethyl)(methyl)amino]-5H-benzo[a]phenoxazin-5-one is a synthetic organic compound that belongs to the phenoxazine family. Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(2-Chloroethyl)(methyl)amino]-5H-benzo[a]phenoxazin-5-one typically involves the reaction of a phenoxazine derivative with a chloroethylamine compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process would include purification steps such as recrystallization or chromatography to isolate the desired product from any by-products or unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

9-[(2-Chloroethyl)(methyl)amino]-5H-benzo[a]phenoxazin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

9-[(2-Chloroethyl)(methyl)amino]-5H-benzo[a]phenoxazin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-[(2-Chloroethyl)(methyl)amino]-5H-benzo[a]phenoxazin-5-one involves its interaction with cellular components. In medicinal applications, it is believed to exert its effects by binding to DNA and interfering with the replication process, leading to cell death in cancer cells. The compound may also interact with specific enzymes and proteins, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-[(2-Chloroethyl)(methyl)amino]-5H-benzo[a]phenoxazin-5-one is unique due to its specific chloroethyl and methylamino substituents, which confer distinct chemical and biological properties. These modifications enhance its potential as a therapeutic agent and its utility in various industrial applications .

Properties

CAS No.

62770-26-7

Molecular Formula

C19H15ClN2O2

Molecular Weight

338.8 g/mol

IUPAC Name

9-[2-chloroethyl(methyl)amino]benzo[a]phenoxazin-5-one

InChI

InChI=1S/C19H15ClN2O2/c1-22(9-8-20)12-6-7-15-17(10-12)24-18-11-16(23)13-4-2-3-5-14(13)19(18)21-15/h2-7,10-11H,8-9H2,1H3

InChI Key

XGMPTEGDDUJLLV-UHFFFAOYSA-N

Canonical SMILES

CN(CCCl)C1=CC2=C(C=C1)N=C3C4=CC=CC=C4C(=O)C=C3O2

Origin of Product

United States

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